3-(Allyloxy)aniline
Overview
Description
3-(Allyloxy)aniline: is an organic compound with the molecular formula C₉H₁₁NO It consists of an aniline moiety substituted with an allyloxy group at the third position
Mechanism of Action
Target of Action
Anilines and aminophenols, which are types of nitrogen-containing and versatile building blocks, play a key role in diverse syntheses, especially in medicinal chemistry .
Mode of Action
It’s known that anilines often interact with their targets through nitrogen atoms, which can form various types of bonds and interactions .
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical pathways due to their ability to form diverse structures .
Pharmacokinetics
The properties of anilines, in general, can vary widely depending on their specific structures .
Result of Action
Anilines are known to have a wide range of effects depending on their specific structures and the targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often influence the action of anilines .
Biochemical Analysis
Biochemical Properties
3-(Allyloxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mouse embryo fibroblast (NIH-3T3) cells and adenocarcinomic human alveolar basal epithelial (A549) cells, this compound exhibited cytotoxic effects, particularly at higher concentrations . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been reported to inhibit the activity of certain oxidoreductases, affecting the redox balance within cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biological activities . Over extended periods, these degradation products can accumulate, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, in rodent models, high doses of this compound have been associated with methemoglobinemia and hemolysis . These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of these metabolites can significantly influence the biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The targeting of this compound to these organelles is likely mediated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(allyloxy)aniline can be achieved through a multi-step process starting from commercially available 2-allylphenol. The steps typically involve:
Nitration: Introduction of a nitro group to the aromatic ring.
Selective Bromination: Bromination at the desired position.
Allylation: Introduction of the allyloxy group.
Reduction: Reduction of the nitro group to an amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to improve yield and selectivity. For example, the use of zirconium dioxide supported tungsten oxide as a catalyst has been reported to achieve high selectivity and yield in the monoallylation of aniline .
Chemical Reactions Analysis
Types of Reactions: 3-(Allyloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br₂) for bromination reactions.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
3-(Allyloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmaceutical properties.
Industry: Used in the production of materials with specific properties, such as electronic materials
Comparison with Similar Compounds
3-(Butoxy)aniline: Similar structure with a butoxy group instead of an allyloxy group.
3-(Methoxy)aniline: Similar structure with a methoxy group instead of an allyloxy group.
Uniqueness: 3-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the allyloxy functionality is desired .
Properties
IUPAC Name |
3-prop-2-enoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFXBFXJEYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332618 | |
Record name | 3-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74900-81-5 | |
Record name | 3-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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